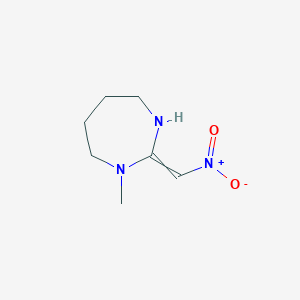
1-Methyl-2-(nitromethylidene)-1,3-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(nitromethylidene)-1,3-diazepane can be achieved through several methods. One common approach involves the reaction of 1-methyl-1,3-diazepane with nitromethane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, allowing it to act as a nucleophile and attack the diazepane ring, forming the nitromethylene substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(nitromethylidene)-1,3-diazepane undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(nitromethylidene)-1,3-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(nitromethylidene)-1,3-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitromethylene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-(nitromethylidene)pyrrolidine: Similar structure but with a five-membered ring.
1-Methyl-2-(nitromethylidene)imidazole: Contains an imidazole ring instead of a diazepane ring.
Uniqueness
1-Methyl-2-(nitromethylidene)-1,3-diazepane is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its five-membered and six-membered ring analogs
Eigenschaften
CAS-Nummer |
56611-83-7 |
|---|---|
Molekularformel |
C7H13N3O2 |
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
1-methyl-2-(nitromethylidene)-1,3-diazepane |
InChI |
InChI=1S/C7H13N3O2/c1-9-5-3-2-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
ZJRUHCYDSXYQOY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCNC1=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


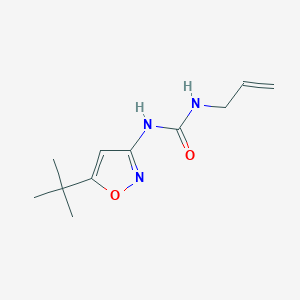
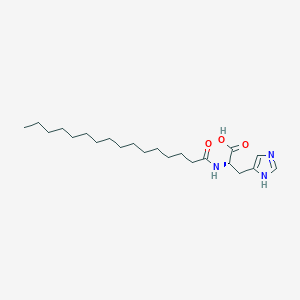
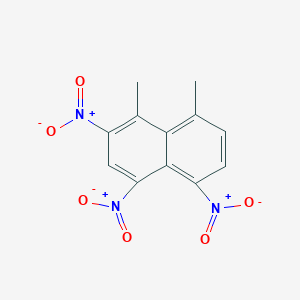
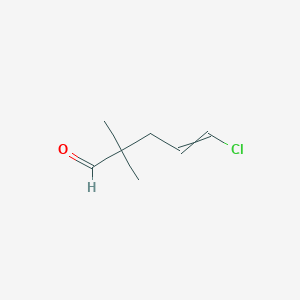

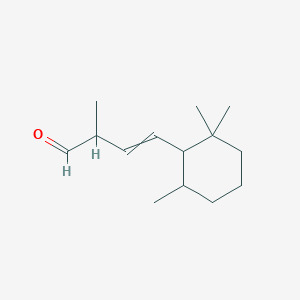
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

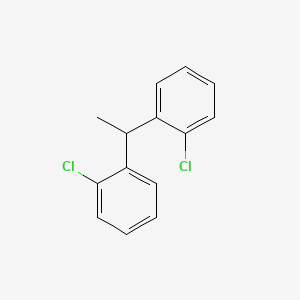



![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
